molecular formula C16H18Cl2N2O2 B1682125 Valconazole CAS No. 56097-80-4

Valconazole

Cat. No.: B1682125
CAS No.: 56097-80-4
M. Wt: 341.2 g/mol
InChI Key: JDSGUKVHXNGRIP-UHFFFAOYSA-N
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Description

Preparation Methods

  • Valconazole can be synthesized through the following steps:

      Formation of [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium chloride:

      Conversion to [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium iodide:

      Imidazole-catalyzed cyclization:

  • Chemical Reactions Analysis

    • Valconazole likely participates in various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions.
  • Scientific Research Applications

    • Valconazole’s applications span several fields:

        Antifungal Therapy: Due to its antifungal properties, this compound may be used to treat fungal infections.

        Chemical Research: Researchers may explore its reactivity and applications in synthetic chemistry.

        Biological Studies: Investigating its effects on fungal cells and potential mechanisms of action.

        Medicine: Clinical trials or studies may assess its efficacy and safety.

        Industry: Potential use in antifungal formulations or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which Valconazole exerts its antifungal effects remains to be fully elucidated.
    • It likely targets specific molecular components within fungal cells, disrupting their growth or survival pathways.
  • Comparison with Similar Compounds

    • Valconazole’s uniqueness can be highlighted by comparing it to other antifungal agents.
    • Similar compounds might include azoles like fluconazole, itraconazole, and ketoconazole.

    Properties

    CAS No.

    56097-80-4

    Molecular Formula

    C16H18Cl2N2O2

    Molecular Weight

    341.2 g/mol

    IUPAC Name

    2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one

    InChI

    InChI=1S/C16H18Cl2N2O2/c1-16(2,3)15(21)14(9-20-7-6-19-10-20)22-13-5-4-11(17)8-12(13)18/h4-8,10,14H,9H2,1-3H3

    InChI Key

    JDSGUKVHXNGRIP-UHFFFAOYSA-N

    SMILES

    CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl

    Canonical SMILES

    CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Valconazole

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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